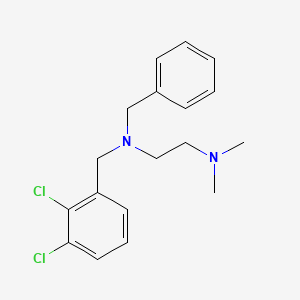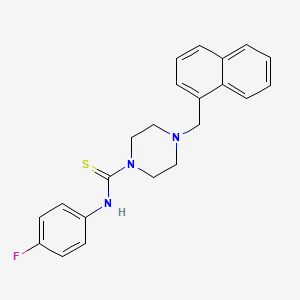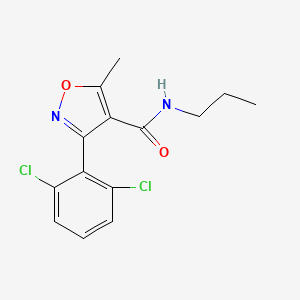
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)thiourea
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)thiourea is a compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DIT and is a derivative of thiourea. DIT has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DIT has been studied to understand its biochemical and physiological effects. Studies have shown that DIT inhibits the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in the regulation of redox signaling and is involved in various cellular processes. Inhibition of TrxR by DIT leads to the accumulation of reactive oxygen species (ROS) and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DIT has been shown to have various biochemical and physiological effects. Studies have shown that DIT induces apoptosis in cancer cells by inhibiting cell proliferation and inducing DNA damage. DIT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DIT has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DIT has several advantages as a research tool. It is easy to synthesize, and its mechanism of action has been well-studied. DIT has been shown to be effective in inhibiting the growth of cancer cells and has potential applications in various fields. However, there are also limitations to using DIT in lab experiments. DIT is a relatively new compound, and its toxicity and side effects have not been fully studied. In addition, DIT has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on DIT. One direction is to study the potential applications of DIT in the field of material science. DIT has been shown to have potential as a material for the fabrication of OLEDs, and further research in this area could lead to the development of new technologies. Another direction is to study the potential applications of DIT in agriculture. DIT has been shown to have potential as a fungicide, and further research in this area could lead to the development of new and more effective fungicides. Finally, further research is needed to fully understand the toxicity and side effects of DIT, which could help to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DIT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DIT has been studied as a potential anti-cancer agent. Studies have shown that DIT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, DIT has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs). In agriculture, DIT has been studied as a potential fungicide.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-12-6-9-17(13(2)10-12)20-18(21)19-16-8-7-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMCGLUIWFKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4646625.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4646634.png)
![1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4646642.png)
![2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646652.png)
![4-({[(2-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4646657.png)
![ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4646662.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4646683.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)

![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
